D561-0775
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D561-0775 is a direct AMPK agonist, showing potential anti-cancer activity via inducing apoptosis, cell cycle arrest, suppressing glycolysis and cholesterol synthesis after activation of AMPK in gefitinib-resistant H1975 cells.
Scientific Research Applications
Cancer Treatment Potential:
- D561-0775 is identified as a novel direct AMPK agonist. It has shown significant inhibitory effects on gefitinib-resistant NSCLC cell lines, with less cytotoxicity to normal cells. The activation of AMPK by D561-0775 leads to apoptosis, cell cycle arrest, suppression of glycolysis, and cholesterol synthesis in gefitinib-resistant H1975 lung cancer cells (Chen et al., 2017).
- In another study, the same team highlighted the potential of D561-0775 as a new chemical structure for developing cancer drugs targeting gefitinib-resistant NSCLC patients. The drug activates the AMPK/mTOR signaling pathway, resulting in induction of apoptosis and cell cycle arrest (Chen et al., 2018).
Mechanism of Action:
- The effectiveness of D561-0775 in cancer treatment is attributed to its role as a direct activator of the AMPK enzyme. The activation of AMPK is a promising anti-cancer strategy, as it is a rate-limiting enzyme in metabolism and plays a crucial role in regulating cellular energy balance. By targeting AMPK directly, D561-0775 disrupts the energy metabolism of cancer cells, particularly those resistant to other treatments (Chen et al., 2017).
Research Implications:
- The discovery and development of D561-0775 offer a new avenue for treating cancers that have developed resistance to other forms of chemotherapy. Its specific action on AMPK and the subsequent metabolic disruption it causes in cancer cells make it a significant subject of ongoing cancer research.
properties
CAS RN |
1112400-30-2 |
---|---|
Product Name |
D561-0775 |
Molecular Formula |
C21H15BrN4O3 |
Molecular Weight |
451.28 |
IUPAC Name |
2-{5-[(4-Bromophenoxy)methyl]-2-furyl}-5-[(3-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H15BrN4O3/c22-15-3-5-16(6-4-15)27-13-17-7-8-19(28-17)21-26-18(10-23)20(29-21)25-12-14-2-1-9-24-11-14/h1-9,11,25H,12-13H2 |
InChI Key |
DBRZPZIWXMNBCI-UHFFFAOYSA-N |
SMILES |
N#CC1=C(NCC2=CC=CN=C2)OC(C3=CC=C(COC4=CC=C(Br)C=C4)O3)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
D561-0775; D5610775; D561 0775; D-561-0775; D 561-0775; D-5610775 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.